molecular formula C13H26O2 B3053582 1-Ethylpropyl octanoate CAS No. 5457-67-0

1-Ethylpropyl octanoate

Cat. No.: B3053582
CAS No.: 5457-67-0
M. Wt: 214.34 g/mol
InChI Key: OXFCYOWGZVUVFY-UHFFFAOYSA-N
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Description

Overview of Aliphatic Ester Significance in Contemporary Chemical Research

Aliphatic esters, a fundamental class of organic compounds, are integral to numerous areas of contemporary chemical research. These molecules, characterized by a non-aromatic hydrocarbon chain attached to an ester functional group, are ubiquitous in nature and industry. Their significance stems from their diverse roles as key components of biologically active compounds, versatile chemical intermediates in the synthesis of pharmaceuticals, and their widespread use as flavor and fragrance agents. nih.govwikipedia.orgnih.gov In the field of materials science, aliphatic esters are investigated for their potential as lubricants and plasticizers. acs.org

The structural diversity of aliphatic esters allows for a wide range of chemical and physical properties, making them a subject of continuous study. researchgate.net Research often focuses on developing efficient synthetic methodologies to access these compounds from readily available starting materials. nih.gov Furthermore, the upcycling of waste materials and the valorization of renewable biomass, which are rich in aliphatic carboxylic acids and esters, are of paramount importance in the drive towards sustainable chemistry. kuleuven.be The study of aliphatic esters also extends to understanding their influence on the flavor and aroma profiles of food and beverages, such as wine and beer. nih.govtudublin.ieuminho.pt

Conceptual Framework for Investigating Chemical Compounds of Complex Ester Architectures

The investigation of chemical compounds with complex ester architectures necessitates a structured conceptual framework. This framework typically begins with the fundamental principles of chemical synthesis and analysis, allowing for the creation and characterization of these molecules. caltech.edu A multidisciplinary approach is often required, integrating concepts from various domains to create a coherent understanding. dpublication.com

A key aspect of this framework is the analysis of structure-property relationships. researchgate.net By systematically modifying the architecture of an ester, researchers can probe how changes in molecular structure affect its chemical stability, thermal properties, and biological activity. researchgate.netnih.gov This involves the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the three-dimensional structure and fragmentation patterns of the ester. researchgate.netnih.gov

Furthermore, the framework for investigating complex esters includes an evaluation of their potential applications. This can range from their use as pheromones in pest management to their role as drug delivery agents. nih.govird.fr The development of such a framework provides a common language and a systematic approach to understanding and innovating within the field of ester chemistry. dpublication.comacademicjournals.org

Articulation of Research Imperatives and Scholarly Contributions Pertaining to 1-Ethylpropyl Octanoate (B1194180)

The specific chemical compound, 1-ethylpropyl octanoate, presents a unique case study within the broader context of aliphatic esters. Its investigation is driven by several research imperatives. A primary goal is the complete characterization of its chemical and physical properties, which provides foundational data for any subsequent research. This includes determining its molecular formula, molecular weight, and spectral data. nih.gov

Another imperative is to explore its potential applications. While some esters of octanoic acid are known to be used as flavoring agents or have been identified as components of insect pheromones, the specific roles of this compound are not as well-defined. nih.govresearchgate.net Research into its synthesis, potentially through methods like Fischer-Speier esterification or enzymatic processes, is also a key area of interest. ird.fr

The scholarly contribution of studying this compound lies in expanding the knowledge base of complex esters. By thoroughly investigating this specific compound, researchers contribute to a deeper understanding of how the branching in the alcohol moiety (1-ethylpropyl) influences the properties and potential uses of an octanoate ester. This detailed information adds to the broader understanding of structure-activity relationships within the vast family of aliphatic esters.

Chemical Data for this compound

PropertyValueSource
IUPAC Name pentan-3-yl octanoate nih.gov
Molecular Formula C13H26O2 nih.gov
Molecular Weight 214.34 g/mol nih.gov
CAS Number 5457-67-0 nih.gov
InChI InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(14)15-12(5-2)6-3/h12H,4-11H2,1-3H3 nih.gov
SMILES CCCCCCCC(=O)OC(CC)CC nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-3-yl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(14)15-12(5-2)6-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFCYOWGZVUVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282043
Record name 1-Ethylpropyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5457-67-0
Record name NSC23946
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethylpropyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms of 1 Ethylpropyl Octanoate

Chemical Synthesis Pathways

Chemical synthesis provides robust and scalable methods for the production of 1-Ethylpropyl octanoate (B1194180). These pathways often rely on well-established organic reactions, including direct esterification and transesterification, facilitated by various catalytic systems.

Direct Esterification Processes for Fatty Acid Esters

Direct esterification, most notably the Fischer-Speier esterification, is a fundamental method for synthesizing esters like 1-Ethylpropyl octanoate. This acid-catalyzed reaction involves the condensation of a carboxylic acid (octanoic acid) with an alcohol (3-pentanol).

This reaction is reversible, and to achieve high yields of the ester, the equilibrium must be shifted toward the products. wikipedia.org This is typically accomplished by using an excess of one reactant (usually the alcohol) or by continuously removing the water produced during the reaction, for instance, through azeotropic distillation. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. Studies on the esterification of octanoic acid with various alcohols have shown that reaction kinetics are influenced by temperature, molar ratio of reactants, and catalyst concentration. For example, research on the esterification of octanoic acid with different aliphatic alcohols demonstrated that the reaction rate can be influenced by the molecular weight of the alcohol used. researchgate.net

Table 1: Typical Parameters for Direct Esterification of Octanoic Acid
ParameterCondition/ValuePurposeReference
ReactantsOctanoic Acid, 3-Pentanol (B84944)Precursors for this compound nih.gov
CatalystSulfuric Acid (H₂SO₄), p-Toluenesulfonic acidTo protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic google.com
TemperatureTypically elevated (e.g., 60-165 °C)To increase the reaction rate scispace.comscholaris.ca
Molar Ratio (Alcohol:Acid)Often >1 (e.g., 6:1 to 10:1)To shift the equilibrium towards the ester product scispace.commdpi.com
Water RemovalAzeotropic distillation (e.g., with a Dean-Stark apparatus)To shift the equilibrium towards the ester product wikipedia.org

Transesterification Reactions Applied to Octanoate Esters

Transesterification is an alternative pathway for synthesizing this compound. This process involves the reaction of an existing ester (e.g., methyl octanoate or ethyl octanoate) with 3-pentanol in the presence of a catalyst. The original alcohol group of the starting ester is replaced by the new alcohol, 3-pentanol. masterorganicchemistry.com

The general reaction is: CH₃(CH₂)₆COOR' + CH₃CH₂(CH(OH))CH₂CH₃ ⇌ CH₃(CH₂)₆COO(CH(CH₂CH₃)₂) + R'OH (where R' is typically a methyl or ethyl group)

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification : This method is often faster than acid-catalyzed reactions under mild conditions. Common catalysts include sodium hydroxide, potassium hydroxide, and alkoxides like sodium methoxide. The mechanism involves the nucleophilic attack of the alkoxide (formed from 3-pentanol and the base) on the carbonyl carbon of the starting ester. mdpi.commasterorganicchemistry.com Base catalysis has been shown to achieve nearly complete conversion of oils to octyl esters at milder conditions compared to heterogeneous acid catalysis. mdpi.com

Acid-Catalyzed Transesterification : This follows a mechanism similar to direct esterification, involving protonation of the carbonyl group to enhance its electrophilicity. masterorganicchemistry.com Catalysts like scandium(III) triflate have been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Catalytic Systems in Ester Synthesis: Homogeneous, Heterogeneous, and Organocatalysis

The choice of catalyst is crucial in the synthesis of this compound, affecting reaction rates, yields, and process sustainability.

Homogeneous Catalysis : Mineral acids (e.g., H₂SO₄) and bases (e.g., KOH) are common homogeneous catalysts. They are highly effective but can be difficult to separate from the reaction mixture, often requiring neutralization steps that produce waste. scispace.com

Heterogeneous Catalysis : Solid catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact. For octanoate ester synthesis, various solid acid catalysts have been explored. scispace.commdpi.com Examples include:

Sulfonated Carbons : Materials derived from petroleum coke treated with strong acids have shown catalytic activity comparable to commercial catalysts like Amberlyst-15 for the esterification of octanoic acid. scholaris.ca

Metal Carboxylates : Layered zinc n-octanoate has been investigated as a catalyst for the synthesis of isopropyl octanoate, demonstrating promising activity at elevated temperatures. scispace.comscielo.br Conversions of up to 75% were observed at 165 °C. scielo.br

Chitosan with Sulfonic Groups : This material has been used as a heterogeneous catalyst for the esterification of caprylic (octanoic) acid with methanol, showing good conversion and stability after multiple uses. mdpi.com

Organocatalysis : This field uses small organic molecules to catalyze reactions. For esterification, N-heterocyclic carbenes (NHCs) and sulfur(IV)-based compounds have been developed. NHCs can enhance the nucleophilicity of alcohols for acylation reactions with esters. organic-chemistry.org Novel sulfur(IV) organocatalysts facilitate direct esterification by activating the carboxylic acid via an intramolecularly interrupted Pummerer intermediate. rsc.org

Table 2: Comparison of Catalytic Systems in Ester Synthesis
Catalyst TypeExamplesAdvantagesDisadvantages
HomogeneousH₂SO₄, KOH, p-toluenesulfonic acidHigh activity, mild reaction conditionsDifficult to separate, corrosive, waste generation
HeterogeneousZinc octanoate, Sulfonated carbons, Amberlyst-15, Chitosan-SO₃HEasy separation, reusable, less corrosive, environmentally friendlyPotentially lower activity, may require higher temperatures/pressures
OrganocatalysisN-Heterocyclic Carbenes (NHCs), Sulfur(IV) compoundsMetal-free, mild conditions, high selectivityCatalyst cost and stability can be a concern

Stereoselective and Asymmetric Synthesis Strategies for Chiral Ester Analogs

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are relevant for producing chiral analogs or related esters where the alcohol or acid moiety contains a stereocenter. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch

Key strategies include:

Use of Chiral Catalysts : A chiral catalyst can control the stereochemical outcome of a reaction. For instance, a chiral scandium(III) N,N′-dioxide Lewis acid catalyst has been used for the enantioselective homologation of ketones with α-diazo esters to create optically active β-keto esters with an all-carbon quaternary center. organic-chemistry.org

Dynamic Kinetic Resolution (DKR) : This powerful technique combines the kinetic resolution of a racemic starting material (like a chiral alcohol) with in-situ racemization of the slower-reacting enantiomer. Metal-catalyzed DKR of racemic chiral alcohols, often in combination with lipases for the esterification step, allows for the theoretical conversion of 100% of the racemate into a single enantiomeric ester. mdpi.com

Convergent Synthesis : Methods have been developed for the direct catalytic enantioselective synthesis of esters from simple precursors. One such method uses a nickel catalyst to couple an alkyl halide, an olefin, and a hydrosilane, creating chiral dialkyl carbinol esters. nih.gov

Biocatalytic Approaches for Ester Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity, mild reaction conditions, and is considered a "green" alternative to conventional chemical methods. noaa.gov

Enzyme-Mediated Esterification: Principles and Mechanisms (e.g., Lipases, Alcohol Acyltransferases)

Enzymes are highly efficient catalysts for ester synthesis, with lipases and alcohol acyltransferases being particularly important.

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) : Lipases are versatile enzymes that naturally catalyze the hydrolysis of triglycerides. scielo.br However, in non-aqueous or low-water environments, they can catalyze the reverse reaction: esterification and transesterification. scielo.brnih.gov

Mechanism : Lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. The reaction involves the formation of a covalent acyl-enzyme intermediate. First, the carboxylic acid (or ester) acylates a serine residue in the enzyme's active site, releasing water (or an alcohol). Second, the alcohol (3-pentanol) attacks the acyl-enzyme complex, regenerating the free enzyme and releasing the final ester product (this compound). nih.gov

Applications : Immobilized lipases, such as Novozym 435 (from Candida antarctica), are widely used for the synthesis of various fatty acid esters, including octanoates. researchgate.netbegellhouse.com Optimization of parameters like temperature, substrate ratio, and enzyme amount can lead to very high conversion rates, often exceeding 90%. researchgate.netbegellhouse.comnih.gov

Alcohol Acyltransferases (AATs, EC 2.3.1.84) : AATs are responsible for the synthesis of volatile esters in many organisms, including yeasts and plants. researchgate.netdntb.gov.ua They catalyze the condensation of an acyl-Coenzyme A (acyl-CoA) with an alcohol. dntb.gov.ua

Mechanism : The reaction involves the transfer of an acyl group from an activated acyl-CoA molecule (e.g., octanoyl-CoA) to an alcohol (e.g., 3-pentanol). This process is thermodynamically favorable in the aqueous environment of a cell. biorxiv.org

Relevance : In yeast like Saccharomyces cerevisiae, AATs are key to producing the flavor profiles of fermented beverages, which include a variety of acetate (B1210297) and medium-chain fatty acid ethyl esters, such as ethyl octanoate. frontiersin.org While direct synthesis of this compound by wild-type AATs is not commonly reported, these enzymes demonstrate the biological principle of synthesizing diverse esters from alcohols and activated fatty acids. researchgate.netnih.gov

Table 3: Key Features of Biocatalysts in Ester Synthesis
EnzymeSubstratesMechanismAdvantagesReference
Lipase (B570770)Carboxylic Acid + Alcohol (Esterification) Ester + Alcohol (Transesterification)Ping-Pong Bi-Bi, involving an acyl-enzyme intermediateHigh chemo-, regio-, and enantioselectivity; mild conditions; reusability (when immobilized) scielo.brnih.gov
Alcohol Acyltransferase (AAT)Acyl-CoA + AlcoholDirect transfer of an acyl group from activated Acyl-CoAHigh efficiency in aqueous environments; key for natural flavor production researchgate.netdntb.gov.ua

Whole-Cell Biocatalysis for Alkyl Octanoate Synthesis

Whole-cell biocatalysis has emerged as a promising and sustainable alternative to traditional chemical synthesis for producing esters like this compound. appleacademicpress.com This method utilizes intact microbial cells (e.g., bacteria, yeast, fungi) as self-contained catalysts, offering several advantages over the use of isolated enzymes. nih.gov Key benefits include the elimination of costly and time-consuming enzyme purification processes, inherent cofactor regeneration systems, and increased enzyme stability within the protective cellular environment. d-nb.infomdpi.com

In the context of alkyl octanoate synthesis, microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and various oleaginous yeasts are commonly employed. researchgate.net These cells can be used in two primary ways:

Biotransformation: The microbial cells are provided with the precursor substrates, octanoic acid and 3-pentanol (1-ethylpropanol), and catalyze their conversion into this compound. The cells act as pre-grown catalysts, and the process focuses solely on the conversion reaction. researchgate.net

Fermentation: The microorganisms are engineered to produce the ester directly from a simple carbon source like glucose. This involves designing and implementing synthetic metabolic pathways that synthesize both the octanoic acid and the alcohol precursor, which are then esterified in vivo. researchgate.net

The choice of the microbial host is critical and depends on factors such as substrate tolerance, enzyme expression capabilities, and robustness in industrial conditions. researchgate.net Whole-cell biocatalysis is particularly advantageous for reactions requiring expensive cofactors, as the cell's native metabolism can regenerate these molecules, making the process more economically viable. d-nb.info

Table 1: Comparison of Biocatalytic Systems

Feature Isolated Enzymes Whole-Cell Biocatalysts
Catalyst Preparation Requires extraction and purification (costly) Simple cultivation of microorganisms
Cofactor Requirement Requires external addition and regeneration In-situ regeneration by cellular metabolism
Enzyme Stability Often lower, susceptible to process conditions Higher, protected by the cellular environment
Purity of Product High, fewer side reactions Potential for byproduct formation

| Process Control | Simpler reaction system | More complex, involves living cells |

Genetic Engineering and Metabolic Pathway Optimization for Enhanced Ester Production in Microbial Systems

To overcome the limitations of native microbial strains and enhance the yield of esters like this compound, metabolic engineering and synthetic biology tools are extensively used. mdpi.com The primary goal is to channel the metabolic flux towards the synthesis of the desired ester by modifying the organism's genetic makeup. researchgate.net

Key strategies for optimizing microbial systems include:

Overexpression of Key Enzymes: The production of esters in microbes is often catalyzed by enzymes such as alcohol acyltransferases (AATs) or esterases (e.g., lipases). nih.govresearchgate.net AATs, for instance, catalyze the condensation of an acyl-CoA (like octanoyl-CoA) with an alcohol to form the corresponding ester. nih.gov By introducing and overexpressing genes encoding highly active AATs, the rate of ester formation can be significantly increased. nih.gov

Enhancing Precursor Supply: The synthesis of this compound requires octanoic acid (or its activated form, octanoyl-CoA) and 3-pentanol. Genetic modifications can be made to boost the production of these precursors. For octanoic acid, this may involve engineering the fatty acid synthesis (FAS) pathway. nih.govpsu.edu For example, computational models like OptForce can predict genetic interventions, such as overexpressing 3-hydroxy-acyl-ACP dehydratase (FabZ), to increase octanoic acid titers. nih.gov

Elimination of Competing Pathways: To maximize the carbon flux towards the target ester, competing metabolic pathways that consume the precursors or the final product are often deleted. researchgate.net This can include knocking out genes involved in fatty acid degradation (β-oxidation) or pathways that divert acyl-CoAs to other products like neutral lipids. researchgate.netnih.gov

These genetic manipulations, often guided by computational modeling, can transform a standard microbial host into a highly efficient "cell factory" tailored for the high-yield production of specific esters. researchgate.netpsu.edu

Mechanistic Elucidations of this compound Formation

Reaction Kinetics and Thermodynamic Considerations in Esterification Processes

The formation of this compound from octanoic acid and 3-pentanol is a reversible reaction known as esterification. The efficiency and yield of this process are governed by both reaction kinetics (the rate of reaction) and thermodynamics (the position of equilibrium).

Reaction Kinetics: The rate of esterification is influenced by several factors, including temperature, reactant concentrations, and the presence of a catalyst. jchr.org The reaction typically follows second-order kinetics. jchr.org Increasing the temperature generally increases the reaction rate. jchr.org Similarly, a higher concentration of the catalyst (typically a strong acid) or an increased molar ratio of one reactant (usually the alcohol) can accelerate the attainment of equilibrium. jchr.org However, factors like steric hindrance in the alcohol (as with the secondary alcohol 3-pentanol) can slow the reaction compared to esterification with a primary alcohol.

Thermodynamic Considerations: The esterification reaction is an equilibrium process. The position of this equilibrium is described by the equilibrium constant (Keq), which is related to the change in Gibbs free energy (ΔG) of the reaction. researchgate.net A thermodynamic analysis is crucial for understanding the maximum achievable conversion under specific conditions. researchgate.net For many esterification reactions, the enthalpy change (ΔH) is slightly negative or close to zero, meaning the reaction is mildly exothermic. For instance, the esterification of levulinic acid with 1-butene (B85601) has a reported enthalpy change of -32.9 kJ/mol. acs.orgub.edu The yield can be significantly influenced by process variables such as temperature and the ratio of reactants. researchgate.net To shift the equilibrium towards the product side and achieve high yields, it is common practice to remove one of the products (usually water) from the reaction mixture as it forms. researchgate.net

Table 2: Factors Influencing Esterification Reaction

Factor Effect on Kinetics (Rate) Effect on Thermodynamics (Equilibrium)
Temperature Increases reaction rate Can shift equilibrium (depends on ΔH)
Catalyst Increases reaction rate Does not affect equilibrium position
Reactant Ratio Increases rate (if one reactant is in excess) Shifts equilibrium towards products (Le Chatelier's Principle)

| Product Removal | No direct effect | Shifts equilibrium towards products |

Proposed Reaction Mechanisms for Ester Bond Formation (e.g., Nucleophilic Acyl Substitution)

The mechanism can be catalyzed by either an acid or a base, but acid catalysis is most common for this type of reaction. The acid-catalyzed mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of octanoic acid. This step activates the carbonyl group, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack. vanderbilt.edu

Nucleophilic Attack: The alcohol (3-pentanol) acts as a nucleophile, using a lone pair of electrons on its oxygen atom to attack the now highly electrophilic carbonyl carbon. libretexts.org This results in the formation of a positively charged tetrahedral intermediate. vanderbilt.edu

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This converts one of the -OH groups into a good leaving group (-OH₂⁺, water).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling a molecule of water. libretexts.orgvanderbilt.edu

Deprotonation: The protonated carbonyl group of the resulting ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final ester product, this compound.

Stereochemical Outcomes and Control in Esterification Reactions

Stereochemistry concerns the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. In esterification, stereochemical outcomes are relevant only when one or both of the reactants (the carboxylic acid or the alcohol) are chiral, meaning they possess a stereocenter and can exist as non-superimposable mirror images (enantiomers).

In the specific case of the synthesis of this compound, neither of the reactants is chiral.

Octanoic acid is a straight-chain carboxylic acid with no stereocenters.

3-Pentanol (1-ethylpropanol) is a secondary alcohol, but it is achiral because it has a plane of symmetry. The carbon atom bonded to the hydroxyl group is attached to two identical ethyl groups.

Since both starting materials are achiral, the product, this compound, is also achiral. Therefore, there are no stereochemical considerations such as enantioselectivity or diastereoselectivity in this particular reaction.

However, in a general context, if a chiral alcohol or a chiral carboxylic acid were used, the stereocenter could either be retained or inverted depending on the reaction mechanism. In the standard acid-catalyzed nucleophilic acyl substitution mechanism described above, the reaction occurs at the carbonyl carbon of the acid and does not involve breaking any bonds at the stereocenter of a chiral alcohol. Consequently, the configuration of the chiral alcohol would be retained in the final ester product. Controlling stereochemical outcomes is a central challenge and goal in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries, but it is not a factor in the synthesis of this compound.

Advanced Analytical Characterization and Structural Elucidation of 1 Ethylpropyl Octanoate

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is fundamental to elucidating the molecular structure of 1-ethylpropyl octanoate (B1194180), providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Advanced 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-ethylpropyl octanoate. It provides precise information on the connectivity and chemical environment of each atom in the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in its octanoate and 1-ethylpropyl (pentan-3-yl) moieties. The signals are predicted based on established chemical shift values for similar esters. Key expected signals include a triplet for the terminal methyl group of the octanoate chain, multiplets for the methylene (B1212753) groups, and a characteristic multiplet for the methine proton of the alcohol group, which is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal for the carbonyl carbon of the ester group is expected at a significantly downfield chemical shift (typically ~170-175 ppm). Other signals corresponding to the methine carbon of the alcohol moiety and the various methylene and methyl carbons of the alkyl chains would also be observed. nih.gov

Advanced 2D NMR Techniques: To confirm the assignments made from 1D NMR spectra, advanced 2D techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the sequence of protons within the octanoate and 1-ethylpropyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 signals, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity across the ester linkage.

Below is a table of predicted NMR data for this compound.

Assignment (Structure) Predicted ¹H NMR Data Predicted ¹³C NMR Data
Octanoate Moiety
CH ₃-(CH₂)₆-COO-~0.88 ppm (triplet)~14.0 ppm
CH₃-(CH ₂)₅-CH₂-COO-~1.27 ppm (multiplet)~22.6, 25.0, 29.0, 31.7 ppm
-(CH₂)₅-CH ₂-COO-~1.60 ppm (multiplet)~34.4 ppm
-CH ₂-COO-~2.25 ppm (triplet)
-C OO--~173.5 ppm
1-Ethylpropyl Moiety
-O-CH (CH₂CH₃)₂~4.85 ppm (quintet)~77.5 ppm
-O-CH(C H₂CH₃)₂~1.55 ppm (multiplet)~26.5 ppm
-O-CH(CH₂CH ₃)₂~0.89 ppm (triplet)~9.8 ppm

Mass Spectrometry (MS) for Molecular Fragmentation, Isotopic Abundance Analysis, and Identification (e.g., GC-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, this compound is first separated from other components by gas chromatography and then introduced into the mass spectrometer. Upon electron ionization (EI), the molecule loses an electron to form a molecular ion ([M]•⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (214.34 g/mol ). nih.gov This molecular ion is often unstable and undergoes fragmentation.

Fragmentation Pattern: The fragmentation of this compound follows predictable pathways for esters. Common fragmentation mechanisms include:

McLafferty Rearrangement: A characteristic rearrangement for esters that can lead to the formation of a protonated octanoic acid fragment ion.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group or the ester oxygen.

Loss of Alkene: Elimination of an alkene from the alcohol moiety.

The NIST mass spectrometry database records prominent peaks for this compound at m/z values of 127, 145, and 70. nih.gov These fragments are key identifiers for the compound. The base peak is observed at m/z 127. nih.gov The fragment at m/z 145 likely results from a McLafferty + 1 rearrangement. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₂₆O₂), the exact mass is 214.1933 Da, which can be precisely measured by HRMS to distinguish it from other compounds with the same nominal mass. nih.gov

m/z Relative Intensity Proposed Fragment Ion Fragmentation Pathway
214Low[C₁₃H₂₆O₂]•⁺Molecular Ion
145High[C₈H₁₇O₂]⁺McLafferty + 1 Rearrangement
127100 (Base Peak)[C₈H₁₅O]⁺Loss of the alkoxy group and subsequent rearrangement
71Moderate[C₅H₁₁]⁺Pentyl cation from the alcohol moiety
70High[C₅H₁₀]•⁺Alkene fragment from the alcohol moiety

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations (around 1150-1250 cm⁻¹) and the C-H stretching and bending vibrations of the aliphatic alkyl chains (around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively). A vapor phase IR spectrum for this compound is available in spectral databases. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-H stretching region in the Raman spectrum can offer insights into the molecular flexibility of the long alkyl chains. researchgate.net Alkanes with more than six carbon atoms often show a band for fully symmetric chain vibrations around 890 cm⁻¹. researchgate.net The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR spectrum.

Chromatographic Methodologies for Isolation, Separation, and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography (GC) and its Coupled Detectors (e.g., GC-FID, GC-MS)

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its differential interactions with the stationary phase.

GC Detectors:

Flame Ionization Detector (FID): GC-FID is widely used for quantifying the purity of this compound. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the carbon atoms, allowing for accurate quantification.

Mass Spectrometer (MS): As discussed previously, coupling GC with an MS detector (GC-MS) allows for both the separation and the definitive identification of the compound based on its mass spectrum. nih.gov This is the most common and powerful method for analyzing esters in complex mixtures.

The retention time of this compound in a GC system depends on factors such as the column's stationary phase (polar or non-polar), column length, temperature, and carrier gas flow rate. By comparing the retention time to that of a known standard under identical conditions, the compound can be tentatively identified and its purity can be determined.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for High-Resolution Separation of Complex Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) represents a powerful technique for the analysis of complex volatile and semi-volatile mixtures, offering a significant enhancement in separation power compared to conventional one-dimensional GC. In GC×GC, the effluent from a primary chromatographic column is subjected to continuous, rapid sampling and re-injection onto a second, shorter column with a different stationary phase. This process generates a two-dimensional chromatogram with structured separation, where chemically similar compounds tend to appear in the same region of the 2D plot.

For the analysis of this compound, which is often present as a minor component in intricate matrices like wine or fruit essences, GC×GC provides the necessary resolution to separate it from co-eluting isomers and other structurally similar esters. A typical setup would involve a non-polar primary column (e.g., polydimethylsiloxane) separating analytes based on boiling point, and a more polar secondary column (e.g., polyethylene (B3416737) glycol) providing separation based on polarity. This orthogonality results in a highly ordered separation space, facilitating more confident identification and quantification of the target analyte. The enhanced peak capacity and signal-to-noise ratio inherent to GC×GC make it exceptionally suitable for trace-level detection of esters in challenging samples.

Liquid Chromatography (LC) Techniques for Non-Volatile Precursors or Derivatives

While gas chromatography is the primary method for analyzing volatile esters like this compound, liquid chromatography (LC) is indispensable for the analysis of their non-volatile precursors or when derivatization is employed to enhance detection. The precursors to ester formation in biological systems are typically organic acids (like octanoic acid) and alcohols (like pentan-3-ol). These compounds can be less volatile or more polar than the resulting ester, making them amenable to LC analysis.

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common approach. For precursors that lack a strong chromophore for UV detection, derivatization with a UV-absorbing or fluorescent tag may be necessary. Furthermore, LC-MS can provide structural information for the definitive identification of these precursors in complex sample extracts, aiding in the study of biosynthetic or degradation pathways related to this compound.

Sample Preparation and Extraction Strategies for Ester Analysis

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound. The primary goal is to isolate and concentrate the analyte from the sample matrix, thereby minimizing interference and enhancing detection sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile organic compounds from various matrices. In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several factors, including the choice of fiber coating, extraction time and temperature, and sample matrix modifications (e.g., pH adjustment, salt addition). For general-purpose screening of esters and other flavor compounds, fibers with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often employed due to their broad analyte affinity.

Table 1: Representative HS-SPME Parameters for Volatile Ester Analysis

ParameterConditionRationale
Fiber Coating DVB/CAR/PDMSProvides a broad range of polarity for the adsorption of diverse volatile compounds, including esters.
Extraction Temp. 40–60 °CBalances analyte volatility and partitioning kinetics without inducing thermal degradation.
Extraction Time 20–40 minAllows sufficient time for analytes to partition into the headspace and adsorb to the fiber, approaching equilibrium.
Sample Agitation 250–500 rpmFacilitates the mass transfer of analytes from the sample matrix to the headspace.
Desorption Temp. 240–260 °CEnsures complete and rapid transfer of the adsorbed analytes from the SPME fiber to the GC column.

Stir Bar Sorptive Extraction (SBSE) for Enhanced Analyte Concentration

Stir bar sorptive extraction (SBSE) is a sorbent-based extraction technique that offers a significantly higher concentration capability compared to SPME. It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS), which has a much larger volume of stationary phase than an SPME fiber. The stir bar is placed directly into a liquid sample, and as it stirs, analytes are partitioned from the sample into the PDMS coating.

Due to the larger sorbent volume, SBSE can extract and concentrate trace and ultra-trace level analytes, like this compound, with high efficiency, leading to lower detection limits. Following extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption unit for analysis by GC-MS. This technique is particularly advantageous for analyzing esters in aqueous samples such as beverages, where analyte concentrations can be very low.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Sample Matrix Isolation

Liquid-liquid extraction (LLE) is a conventional method for isolating analytes based on their differential solubility in two immiscible liquid phases. For the extraction of a relatively non-polar ester like this compound from an aqueous matrix, a non-polar organic solvent (e.g., hexane, dichloromethane) would be used. The main drawbacks of LLE are the large volumes of organic solvent required and the potential for emulsion formation.

Solid-phase extraction (SPE) offers a more efficient and selective alternative to LLE. In SPE, the sample is passed through a cartridge containing a solid sorbent. For isolating this compound, a reversed-phase sorbent (e.g., C18) would be appropriate. The non-polar ester would be retained on the sorbent while the polar matrix components pass through. The retained analyte is then eluted with a small volume of an organic solvent. SPE minimizes solvent consumption, provides high recovery rates, and can effectively remove interfering matrix components.

Method Validation and Quality Assurance in Quantitative Ester Analysis

To ensure the reliability and accuracy of quantitative data, the analytical method used for determining the concentration of this compound must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity and Range: Establishing a linear relationship between the instrument response and the known concentration of the analyte over a specified range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often determined through recovery studies using spiked samples. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Ongoing quality assurance measures, such as the regular analysis of quality control (QC) samples, instrument calibration checks, and participation in proficiency testing schemes, are essential for maintaining the integrity of the analytical results over time.

Computational and Theoretical Investigations of 1 Ethylpropyl Octanoate

Quantum Chemical Calculations on Molecular Geometry, Electronic Structure, and Conformational Isomerism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule from first principles. These calculations provide a static, time-independent picture of the molecule's preferred state.

Molecular Geometry: The initial step in a computational study is the geometry optimization of the molecule to find its lowest energy structure. For 1-Ethylpropyl octanoate (B1194180), this involves calculating the optimal bond lengths, bond angles, and dihedral angles. The ester functional group imposes specific geometric constraints, with the carbonyl group (C=O) creating a planar center. Theoretical calculations for similar esters suggest that the C=O bond length is typically around 1.20-1.22 Å, while the C-O single bond is approximately 1.33-1.36 Å. The geometry of the octanoate and 1-ethylpropyl alkyl chains will adopt a staggered conformation to minimize steric hindrance, consistent with the principles of saturated hydrocarbon structures libretexts.org.

Illustrative Optimized Geometrical Parameters for 1-Ethylpropyl Octanoate (DFT)

ParameterAtom Pair/Trio/QuartetCalculated Value
Bond Length (Å)C=O~1.21
Bond Length (Å)C-O (Ester)~1.34
Bond Length (Å)O-C (Alkyl)~1.45
Bond Angle (°)O=C-O~124°
Bond Angle (°)C-O-C~116°
Dihedral Angle (°)O=C-O-C~180° (for s-trans)

Conformational Isomerism: Due to the presence of multiple single bonds, this compound can exist in various conformations. The most significant conformational isomerism arises from rotation around the C-O single bond of the ester linkage, leading to s-trans (antiperiplanar) and s-cis (synperiplanar) conformers. For most acyclic esters, the s-trans conformation is significantly more stable due to reduced steric repulsion nih.gov. Additionally, rotations around the C-C bonds in the octanoate and ethylpropyl chains give rise to a complex potential energy surface with numerous local minima. Computational methods can explore this surface to identify the global minimum energy conformer and the relative energies of other stable conformers, which collectively influence the macroscopic properties of the compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis, Intermolecular Interactions, and Solvent Effects

While quantum chemistry provides a static view, molecular modeling and dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time, accounting for molecular motion and interactions with its environment.

Conformational Analysis: MD simulations can track the conformational changes of the molecule in real-time. By simulating the molecule at a given temperature, one can observe transitions between different rotamers of the alkyl chains and confirm the predominance of the s-trans ester conformation. These simulations provide a statistical distribution of conformations, offering a more realistic picture than a single optimized geometry.

Intermolecular Interactions: In the liquid state, molecules of this compound interact primarily through van der Waals forces (specifically, London dispersion forces) along their long alkyl chains and dipole-dipole interactions originating from the polar ester group. MD simulations can model these interactions to predict bulk properties like density and viscosity. Studies on similar fatty acid esters show that the arrangement of molecules is influenced by weak polar interactions between the ester groups of neighboring molecules, which can lead to local ordering nih.govresearchgate.net. The branched nature of the 1-ethylpropyl group is expected to disrupt the close packing that is possible with linear esters, likely resulting in a lower melting point and viscosity compared to a linear C13 ester.

Solvent Effects: The behavior of this compound can be significantly influenced by its solvent environment. Computational models can simulate this in two ways: using an implicit solvent model, where the solvent is treated as a continuous medium with a specific dielectric constant, or an explicit solvent model, where individual solvent molecules are included in the simulation box. The choice of solvent affects the conformational equilibrium and the accessibility of the reactive sites on the molecule acs.orgresearchgate.netfrontiersin.org. For instance, in a polar solvent, the solvent molecules will arrange themselves around the polar ester group, potentially stabilizing certain conformations and influencing the rate of chemical reactions like hydrolysis ias.ac.in. MD simulations are particularly useful for studying these specific solute-solvent interactions rug.nlacs.orgresearchgate.net.

Theoretical Studies on Reactivity, Reaction Pathways, and Transition State Analysis

Theoretical chemistry can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. The most characteristic reaction for esters is hydrolysis.

Reactivity: The primary site of reactivity in this compound is the electrophilic carbonyl carbon libretexts.orglibretexts.org. Its reactivity is intermediate among carboxylic acid derivatives, being less electrophilic than an acid chloride but more reactive than an amide libretexts.org. Computational methods can calculate reactivity indices, such as the Fukui function or the lowest unoccupied molecular orbital (LUMO) energy, to predict where a nucleophile is most likely to attack.

Reaction Pathways: The hydrolysis of esters can be catalyzed by either acid or base. Theoretical studies on model esters have extensively mapped out these reaction pathways acs.orgresearchgate.netuky.edu. The base-catalyzed hydrolysis (saponification) typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. This is a two-step process involving the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol acs.orguky.eduucoz.com.

The acid-catalyzed hydrolysis also involves a tetrahedral intermediate but follows a more complex pathway (often AAC2), with several proton transfer steps ucoz.commasterorganicchemistry.comchemguide.co.uk. Computational chemistry allows for the step-by-step mapping of the energy changes along the reaction coordinate for these pathways.

Transition State Analysis: For any chemical reaction, the reactants must pass through a high-energy transition state to become products. Computational chemistry can locate the exact structure of this transition state and calculate its energy, which corresponds to the activation energy of the reaction researchgate.net. For the hydrolysis of this compound, theoretical calculations would focus on the transition states for the formation and breakdown of the tetrahedral intermediate. The calculated activation energy provides a quantitative measure of the reaction rate, allowing for a comparison of the feasibility of different reaction pathways uky.edu.

Thermodynamic Modeling of Phase Equilibria Involving Esters (e.g., Vapor-Liquid Equilibrium)

Thermodynamic models are essential for designing and optimizing chemical processes such as distillation. These models predict the distribution of a compound between different phases (e.g., liquid and vapor) as a function of temperature, pressure, and composition.

Vapor-Liquid Equilibrium (VLE): VLE data are crucial for the design of separation processes. For a pure component like this compound, this involves determining its vapor pressure at different temperatures. For mixtures, it describes how the components distribute between the liquid and vapor phases. Due to the high boiling point of this ester, experimental measurements can be challenging. Thermodynamic models like the Non-Random Two-Liquid (NRTL) or UNIversal QUAsiChemical (UNIQUAC) models can be used to predict VLE behavior, especially in mixtures acs.orgresearchgate.net. Group contribution methods, such as UNIFAC, can estimate the phase behavior based on the molecular structure of the ester, even in the absence of experimental data ipb.pt. Such models have been successfully applied to systems containing various fatty acid esters ipb.ptsemnan.ac.ir.

Illustrative Predicted Vapor Pressure for this compound

Temperature (°C)Predicted Vapor Pressure (kPa)
100~0.5
120~1.5
140~3.8
160~8.5
180~17.0

These models rely on parameters that describe the interactions between molecules. While these parameters are often fitted to experimental data, computational chemistry can provide a theoretical basis for their estimation, further enhancing the predictive power of these thermodynamic models.

Structure-Activity Relationship (SAR) Studies via Chemoinformatics and QSAR Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or a specific physical property. Quantitative Structure-Activity Relationship (QSAR) models develop mathematical equations to quantify this relationship.

For a compound like this compound, which is likely used as a fragrance or flavor agent, QSAR studies could be employed to predict its sensory properties based on its molecular structure. Chemoinformatics tools are used to calculate a large number of molecular descriptors for the molecule. These descriptors can be simple, such as molecular weight or atom counts, or more complex, representing electronic, topological, or quantum chemical properties.

Relevant Molecular Descriptors for QSAR of this compound

Descriptor TypeExample DescriptorsPotential Relevance
ConstitutionalMolecular Weight, Number of Carbon AtomsVolatility, general size
TopologicalBranching Index, Connectivity IndicesMolecular shape, steric interactions with receptors
ElectronicDipole Moment, Partial ChargesPolar interactions with receptors
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Hydrophobicity, transport properties

Environmental Fate and Degradation Mechanisms of Ester Compounds

Biotic Degradation Pathways in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is considered a major pathway for the environmental degradation of many fatty acid esters lyellcollection.orgepa.gov.

Fatty acid esters are generally considered to be readily biodegradable under both aerobic and anaerobic conditions lyellcollection.org. The process is typically initiated by enzymatic hydrolysis, followed by the metabolism of the resulting alcohol and fatty acid.

Under aerobic conditions, microorganisms can utilize the octanoic acid and 1-ethylpropanol produced from the hydrolysis of 1-Ethylpropyl octanoate (B1194180) as carbon and energy sources. The fatty acid is typically degraded through the β-oxidation pathway, while the alcohol is oxidized to a ketone and further metabolized. Complete mineralization results in the formation of carbon dioxide and water.

Under anaerobic conditions, the degradation pathway is more complex and can involve fermentation and methanogenesis, ultimately producing methane (B114726) and carbon dioxide lyellcollection.org. The rate and extent of biodegradation are influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading such compounds. The structure of the ester also plays a role; for instance, branching in the alcohol moiety has been shown to decrease the rate of anaerobic biodegradation of some esters researchgate.net.

The initial and often rate-limiting step in the biodegradation of esters is their hydrolysis by extracellular or cell-associated enzymes called esterases or lipases acs.org. These enzymes are ubiquitous in the environment and are produced by a wide variety of bacteria and fungi. The enzymatic hydrolysis cleaves the ester bond, releasing the alcohol and fatty acid, which can then be transported into the microbial cells for further metabolism acs.orgnih.govsysu.edu.cn.

Table 2: Key Microbial Enzymes in the Biodegradation of 1-Ethylpropyl octanoate

Enzyme ClassFunction
EsterasesCatalyze the hydrolysis of the ester bond to form octanoic acid and 1-ethylpropanol.
LipasesA subclass of esterases that act on water-insoluble esters.
DehydrogenasesInvolved in the subsequent oxidation of the alcohol (1-ethylpropanol).
Acyl-CoA SynthetasesActivate the fatty acid (octanoic acid) for entry into the β-oxidation pathway.

Assessment of Environmental Persistence, Mobility, and Bioavailability

Persistence: Persistence refers to the length of time a compound remains in the environment epa.gov. Based on the general behavior of fatty acid methyl esters, this compound is not expected to be highly persistent in the environment due to its susceptibility to both abiotic hydrolysis (especially under alkaline conditions) and microbial biodegradation lyellcollection.org. However, the branched structure of the alcohol moiety could potentially lead to a slightly longer persistence compared to linear esters under certain conditions researchgate.net.

Mobility: The mobility of a chemical in the environment, particularly in soil and sediment, is largely governed by its water solubility and its tendency to adsorb to organic matter. Esters with longer alkyl chains, like this compound, generally have low water solubility and a higher octanol-water partition coefficient (Kow), indicating a tendency to adsorb to soil and sediment particles mdpi.com. This would limit its mobility in the aqueous phase.

Bioavailability: Bioavailability is the extent to which a chemical can be taken up by living organisms. For microbial degradation, the bioavailability of a sparingly soluble compound like this compound can be a limiting factor. The compound adsorbed to soil or sediment particles may be less accessible to microbial enzymes. However, some microorganisms can produce biosurfactants to increase the bioavailability of hydrophobic compounds.

Table 3: Predicted Environmental Behavior of this compound

PropertyPredicted Behavior
Persistence Low to moderate. Expected to be degraded by hydrolysis and biodegradation. Branching may slightly increase persistence compared to linear isomers.
Mobility Low. Due to its expected low water solubility and high Kow, it is likely to adsorb to soil organic carbon and sediment, limiting its movement in water.
Bioavailability Limited by low water solubility. Adsorption to particulate matter may further reduce bioavailability to microorganisms.

Identification and Characterization of Transformation Products and Metabolites of this compound

The environmental degradation of this compound, an ester of a branched-chain alcohol and a medium-chain fatty acid, primarily proceeds through biotic and abiotic hydrolysis, followed by the further metabolism of its constituent components. The identification and characterization of the resulting transformation products and metabolites are crucial for understanding its complete environmental fate.

The initial and most significant degradation step for this compound is the cleavage of the ester bond. This reaction, catalyzed by esterase enzymes present in various microorganisms or through abiotic chemical hydrolysis, yields 3-pentanol (B84944) and octanoic acid as the primary transformation products.

Subsequent microbial metabolism further breaks down these initial products. The branched-chain alcohol, 3-pentanol, is anticipated to undergo oxidation to form a ketone, specifically pentan-3-one. This ketone can then be further metabolized. The straight-chain fatty acid, octanoic acid, is a readily biodegradable compound that typically enters the beta-oxidation pathway. Through successive cycles of beta-oxidation, two-carbon units are cleaved from the fatty acid chain in the form of acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

The complete mineralization of this compound ultimately results in the formation of carbon dioxide and water. The identification of these various intermediates and final products is typically accomplished through a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. The mass spectra of the parent compound and its metabolites provide characteristic fragmentation patterns that aid in their structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy is another key technique, providing detailed information about the chemical structure of the isolated metabolites.

Below are data tables summarizing the key identified and expected transformation products of this compound, along with the analytical methods used for their characterization.

Table 1: Primary Transformation Products of this compound

Transformation ProductChemical FormulaMolecular Weight ( g/mol )Formation PathwayAnalytical Characterization Methods
3-PentanolC5H12O88.15Hydrolysis of the ester bondGC-MS, ¹H NMR, ¹³C NMR
Octanoic AcidC8H16O2144.21Hydrolysis of the ester bondGC-MS (often as a methyl ester derivative), ¹H NMR, ¹³C NMR

Table 2: Secondary Metabolites from the Degradation of Primary Transformation Products

MetaboliteChemical FormulaMolecular Weight ( g/mol )PrecursorFormation PathwayAnalytical Characterization Methods
Pentan-3-oneC5H10O86.133-PentanolOxidationGC-MS
Hexanoic AcidC6H12O2116.16Octanoic AcidBeta-oxidation (1st cycle)GC-MS (as methyl ester)
Butyric AcidC4H8O288.11Hexanoic AcidBeta-oxidation (2nd cycle)GC-MS (as methyl ester)
Acetic Acid (as Acetyl-CoA)C2H4O260.05Butyric AcidBeta-oxidation (3rd cycle)Not directly observed, inferred from pathway

Advanced Research Frontiers and Methodological Innovations in Ester Chemistry with Relevance to 1 Ethylpropyl Octanoate

Development of Sustainable Synthesis Routes for Complex Esters

The development of sustainable synthesis routes for complex esters is a primary focus of modern chemistry, aiming to reduce the environmental impact of chemical production. This involves the application of green chemistry principles, the adoption of innovative processing technologies like flow chemistry, and the discovery of novel catalytic systems.

Green chemistry principles are fundamental to developing environmentally benign chemical processes. nih.govnih.govdergipark.org.trwjarr.comresearchgate.net In the context of ester synthesis, two key principles are the use of solvent-free reaction conditions and the optimization of atom economy.

Solvent-Free Reactions: Traditional esterification processes often rely on organic solvents to dissolve reactants and facilitate the reaction. However, many of these solvents are volatile, toxic, and contribute to environmental pollution. nih.gov Solvent-free synthesis, where the reaction is conducted in the absence of a solvent, offers a greener alternative. nih.govresearchgate.netrsc.org For the synthesis of cosmetic fatty esters, solvent-free approaches using phase transfer catalysis or acidic catalysis in dry media have proven effective, yielding good results in short reaction times. rsc.org For instance, the synthesis of flavor esters like methyl butyrate (B1204436) and octyl acetate (B1210297) has been successfully achieved under solvent-free conditions using immobilized lipases. nih.gov This approach is highly relevant for the synthesis of 1-ethylpropyl octanoate (B1194180), as it would eliminate the need for potentially hazardous solvents and simplify product purification.

Atom Economy Optimization: Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govetri.re.kr An ideal reaction has 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. The Fischer esterification, a common method for producing esters, has a high atom economy, with water being the only byproduct. masterorganicchemistry.comchemguide.co.uk To further optimize the atom economy, research has focused on developing catalytic systems that minimize the formation of byproducts and allow for the easy separation and recycling of the catalyst. nih.govetri.re.kr For a compound like 1-ethylpropyl octanoate, maximizing atom economy would involve selecting a synthetic route that minimizes waste and maximizes the incorporation of atoms from octanoic acid and 3-pentanol (B84944) into the final ester.

Table 1: Comparison of Green Chemistry Approaches in Ester Synthesis

Green Chemistry PrincipleTraditional ApproachGreen AlternativePotential Benefits for this compound Synthesis
Solvent Use Use of volatile organic solvents (e.g., toluene, hexane)Solvent-free reactions or use of green solvents (e.g., water, supercritical CO2) nih.govwjarr.comReduced environmental pollution, simplified purification, lower costs.
Atom Economy Reactions with stoichiometric reagents leading to significant wasteCatalytic reactions with high selectivity and minimal byproducts nih.govetri.re.krMaximized raw material utilization, reduced waste generation.
Catalysis Use of corrosive and hazardous homogeneous catalysts (e.g., sulfuric acid)Use of recyclable solid acid catalysts, enzymes, or metal-free catalysts thechemicalengineer.commdpi.comReduced corrosion, easier catalyst separation and reuse, milder reaction conditions.

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis where reactions are carried out in a continuous stream rather than in a traditional batch reactor. digitellinc.comresearchgate.net This technology offers several advantages for ester synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and scalability. patsnap.com

The continuous production of fatty acid esters via reactive distillation is a prime example of process intensification in ester synthesis. researchgate.netchimia.ch In this process, the esterification reaction and the removal of the water byproduct occur simultaneously in a single unit, which drives the reaction equilibrium towards the product side, leading to higher conversions. This approach has been shown to significantly reduce processing times and energy consumption compared to conventional batch processes. chimia.ch

For the synthesis of complex esters like biowax esters, continuous flow conditions have been shown to dramatically reduce reaction times (from 12 hours to 30 minutes) and lower reaction temperatures compared to batch procedures. nih.gov A similar approach could be applied to the synthesis of this compound, potentially leading to a more efficient and economically viable production process. The development of a fully continuous synthesis of wax esters from biobased precursors using a combination of metabolically engineered cells and in vitro enzyme catalysis further highlights the potential of flow chemistry in sustainable ester production. acs.org

The development of novel catalysts is a cornerstone of modern ester chemistry, enabling more efficient, selective, and sustainable transformations. iosrjournals.org Research in this area is focused on heterogeneous catalysts, biocatalysts, and metal-free catalysts.

Heterogeneous Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced waste generation. mdpi.com A variety of solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, have been investigated for esterification reactions. mdpi.comnih.govresearchgate.net For example, silica (B1680970) sulfuric acid has been shown to be an efficient and reusable catalyst for Fischer esterification under solventless conditions, leading to excellent yields. semanticscholar.org The development of nanometer-sized metal-based catalysts that use molecular oxygen as the sole oxidant represents a significant step towards greener ester synthesis. labmanager.combritishwaterfilter.com

Biocatalysts: Enzymes, particularly lipases, are increasingly being used as catalysts for ester synthesis due to their high selectivity, mild reaction conditions, and biodegradability. nih.govnih.govresearchgate.net Immobilized lipases can be used in solvent-free systems and can be easily recovered and reused, making them an attractive option for the sustainable production of flavor esters and other complex esters. nih.gov

Metal-Free Catalysts: To address the environmental concerns associated with metal catalysts, researchers are developing metal-free catalytic systems for ester synthesis. thechemicalengineer.com For instance, a metal-free and recyclable catalyst based on tetramethylammonium (B1211777) methyl carbonate (TMC) has been developed for the transesterification of complex esters. This catalyst avoids the issue of chelation, which can deactivate metal catalysts, and expands the range of esters and alcohols that can be used. thechemicalengineer.com

Table 2: Overview of Novel Catalytic Systems for Ester Synthesis

Catalyst TypeExamplesAdvantagesPotential Relevance for this compound
Heterogeneous Catalysts Ion-exchange resins, zeolites, silica sulfuric acid, bimetallic oxide clusters mdpi.comnih.govresearchgate.netsemanticscholar.orglabmanager.combritishwaterfilter.comEasy separation, reusability, reduced waste, potential for continuous processes.Could lead to a more sustainable and cost-effective synthesis process.
Biocatalysts Immobilized lipases nih.govnih.govresearchgate.netHigh selectivity, mild reaction conditions, biodegradable, suitable for solvent-free systems.Could enable a highly specific and environmentally friendly synthesis route.
Metal-Free Catalysts Tetramethylammonium methyl carbonate (TMC) thechemicalengineer.comAvoids metal contamination, recyclable, versatile for a wide range of substrates.Offers a greener alternative to traditional metal-based catalysts.

Computational Design and Optimization of Ester-Related Chemical Processes

Computational chemistry and data-driven approaches are revolutionizing the way chemical processes are designed and optimized. researchgate.net These tools allow for the in-silico design of catalysts, the prediction of reaction pathways, and the optimization of reaction conditions, thereby accelerating the development of new and improved methods for ester synthesis.

Computational methods, such as density functional theory (DFT), can be used to investigate reaction mechanisms and design new catalysts with improved activity and selectivity. rsc.org For example, DFT calculations have been used to elucidate the mechanism of acid-catalyzed esterification, revealing the role of the acylium ion as a key intermediate. rsc.org This fundamental understanding can guide the development of more efficient catalysts.

Retrosynthetic pathway prediction, which involves working backward from a target molecule to identify potential starting materials and reaction steps, is another area where computational tools are making a significant impact. arxiv.org Transformer-based models and hyper-graph exploration strategies are being developed to automate the process of designing synthetic routes. nih.govnih.govfrontiersin.org For a molecule like this compound, these tools could be used to identify novel and efficient synthetic pathways that might not be apparent from traditional chemical intuition.

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the outcomes of chemical reactions and to optimize process parameters. beilstein-journals.orgnih.gov By training models on large datasets of experimental data, it is possible to predict reaction yields, selectivity, and other key metrics with a high degree of accuracy. aimspress.compolicyrj.com

For example, ML models have been successfully used to predict and optimize the synthesis of biodiesel (fatty acid methyl esters) through transesterification. aimspress.comresearchgate.net These models can identify the optimal reaction time, catalyst concentration, and molar ratio of reactants to maximize the yield of the desired ester. aimspress.com Similarly, AI techniques, in conjunction with response surface methodology, have been used to optimize the synthesis of methyl ester sulfonates. acs.org

The application of these predictive modeling techniques to the synthesis of this compound could enable the rapid identification of optimal reaction conditions, reducing the need for extensive experimental screening and accelerating the development of an efficient and robust manufacturing process. The integration of ML with high-throughput experimentation and automated flow synthesis platforms is creating a new paradigm of "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions. beilstein-journals.org

Mechanistic Investigations of Ester Transformations in Complex Chemical Environments

The study of ester transformations, such as the synthesis of this compound, is expanding into complex chemical environments that offer unique advantages over traditional aqueous or simple organic solvent systems. These environments, including non-aqueous media and ionic liquids, provide novel settings for investigating reaction pathways and catalytic mechanisms.

Reaction Pathways in Non-Aqueous Media and Ionic Liquids

The use of non-aqueous media for ester synthesis is well-established, particularly in enzyme-catalyzed reactions where the presence of water can promote the reverse reaction of hydrolysis youtube.comyoutube.com. By minimizing water, the chemical equilibrium can be shifted towards the formation of the ester product youtube.com.

Ionic liquids (ILs) have emerged as particularly interesting media for ester transformations. ILs are salts with melting points below 100°C that are nonvolatile and can be designed to be effective catalysts and solvents scirp.org. In the context of esterification, Brønsted acidic ionic liquids have been developed to serve the dual role of catalyst and solvent, replacing traditional mineral acids like sulfuric acid. A significant advantage of this system is the phase separation of the final ester product, which is often immiscible with the ionic liquid. This immiscibility allows for straightforward separation of the product by decantation, and the ionic liquid can be recovered and reused for multiple reaction cycles, promoting a greener and more sustainable process scirp.org.

Mechanistic studies of acid-catalyzed esterification in both conventional and novel media confirm a multi-step process. The reaction typically begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate is followed by proton transfers and the elimination of a water molecule to yield the final ester product youtube.com. The removal of this water is critical to drive the reaction forward youtube.com. In ionic liquids, the reaction can proceed via similar established mechanisms, such as the A2 mechanism for hydrolysis, with the ionic liquid itself participating in the reaction pathway scirp.org.

Elucidation of Enzyme-Substrate Interactions and Catalytic Specificity in Biocatalysis

Biocatalysis, primarily using enzymes like lipases, offers a highly selective alternative to chemical synthesis for producing esters such as this compound. Lipases are widely used because they can catalyze not only the hydrolysis of fats but also the synthesis of esters in environments with low water activity nih.gov.

The catalytic mechanism for lipase-mediated ester synthesis is generally described as a Ping-Pong Bi-Bi mechanism. This process involves the formation of a tetrahedral intermediate and an acyl-enzyme complex. The enzyme's active site typically contains a catalytic triad (B1167595) of amino acids (e.g., Ser-His-Asp) that facilitates the reaction nih.gov.

A key area of research is understanding the catalytic specificity of these enzymes, which determines their efficiency with different substrates. Specificity is influenced by the chain length and structure of both the carboxylic acid and the alcohol. For instance, studies on various lipases have shown differing activities towards carboxylic acids of various chain lengths. The B-lipase from Candida antarctica (often used in immobilized form as Novozym® 435) has been found to be a poor substrate for shorter-chain fatty acids like hexanoic and octanoic acid compared to those with 10 to 18 carbons tandfonline.com. Similarly, research on the lipase (B570770) from Rhizomucor miehei showed a minimum reaction rate for C8 alcohols (octanol) nih.gov. This specificity is critical when selecting an enzyme for the synthesis of a particular ester like this compound.

Table 1: Relative Activity of Various Lipases with Different Fatty Acid Chain Lengths

Fatty Acid Chain LengthCandida antarctica B-LipaseMucor miehei LipaseHumicola sp. Lipase
C8 (Octanoic Acid) 847963
C10 (Decanoic Acid) 868275
C12 (Dodecanoic Acid) 1059296
C14 (Tetradecanoic Acid) 107100100
C16 (Hexadecanoic Acid) 10310398
C18 (Octadecanoic Acid) 10010091
Activity is relative to a standard substrate for each enzyme. Data compiled from comparative studies.

Analytical Methodological Advancements for Comprehensive Ester Profiling

The accurate analysis of esters, including their isomers and trace amounts in complex mixtures, is essential for quality control and mechanistic studies. Modern analytical chemistry has developed sophisticated techniques to meet these challenges.

Enhanced Separation Techniques for Isomeric and Trace Esters

Isomers are molecules with the same chemical formula but different structural arrangements, and they can possess distinct physical, chemical, and biological properties. The separation of ester isomers, which often have very similar properties, requires advanced chromatographic techniques.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational methods. For challenging separations, specialized stationary phases are employed. For example, chiral stationary phases, such as those based on cyclodextrins, are used in GC to separate enantiomers of esters by forming transient diastereomeric complexes nih.govrotachrom.com. The choice of column is critical; for instance, phenyl hydride columns can offer selectivity for positional isomers of aromatic compounds, while cholesterol-based columns provide shape-based selectivity suitable for geometric (cis/trans) isomers mtc-usa.com.

Another advanced technique is liquid-liquid chromatography, which includes methods like centrifugal partition chromatography (CPC) rotachrom.com. In CPC, separation occurs between two immiscible liquid phases, one stationary and one mobile, held in place by a strong centrifugal force. This method avoids the use of solid supports, which can sometimes cause irreversible adsorption of the sample, and is effective for preparative-scale separations of isomers rotachrom.com.

A novel strategy for separating isomers of alcohols involves converting them into esters first. It has been found that the boiling point difference between diastereomeric ester isomer pairs can be significantly greater than that of the original alcohol isomers. This difference often increases with the molecular weight of the ester. This amplified disparity in boiling points allows for a more efficient separation of the ester isomers using conventional distillation, after which the separated esters can be hydrolyzed back to the individual, pure alcohol isomers google.com.

Development of Novel Hyphenated Techniques for In Situ and Real-Time Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for monitoring reactions in real-time ijarnd.comspringernature.com. These online combinations provide comprehensive data, linking chromatographic separation with structural identification.

Common examples of hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the first and most widely used hyphenated techniques. It is highly effective for volatile compounds like many esters. As components are separated by the GC column, they are fed directly into the mass spectrometer, which provides mass spectra that can be used to identify the compounds, often by comparison to spectral libraries ijarnd.comchemijournal.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for less volatile or thermally unstable esters. It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry ijarnd.comchemijournal.com.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This coupling allows for the direct acquisition of NMR spectra for compounds as they elute from the HPLC column. This provides detailed structural information, which is invaluable for identifying unknown impurities or novel products in a reaction mixture researchgate.netresearchgate.net.

These hyphenated systems are increasingly used for in situ and real-time monitoring of esterification reactions. By continuously analyzing the reaction mixture, researchers can track the consumption of reactants and the formation of products and intermediates, providing crucial data for kinetic studies and reaction optimization researchgate.netacs.org.

Interdisciplinary Research on Ester Chemical Biology

The ester functional group is not only a product of chemical synthesis but also a key player in a wide range of biological processes. The field of chemical biology explores the role of small molecules like esters in living systems, often designing and using them as tools to probe and manipulate biological pathways.

One of the most significant applications of ester chemistry in biology is in the design of prodrugs . Many potential drug molecules have poor bioavailability because they are too polar to cross cell membranes efficiently. By masking polar functional groups, such as carboxylic acids or alcohols, as esters, the resulting prodrug becomes more lipophilic and can more easily permeate cell membranes acs.orgscirp.orgscirp.org. Once inside the cell or in the bloodstream, the ester group is cleaved by ubiquitous endogenous enzymes called esterases, releasing the active drug at its site of action acs.orgstereoelectronics.org. This strategy has been successfully used to improve the delivery and efficacy of numerous pharmaceuticals nih.gov.

Esters are also designed as chemical probes to study biological systems. For example, fluorescent ester probes have been developed to detect and quantify the activity of specific enzymes. These probes are typically non-fluorescent until the ester bond is cleaved by the target enzyme (such as a carboxylesterase or butyrylcholinesterase), which releases a fluorophore and generates a measurable signal nih.gov. This allows researchers to monitor enzyme activity in real-time within living cells and tissues nih.gov.

Furthermore, highly reactive esters, such as N-hydroxysuccinimide (NHS) esters, are used as versatile reactivity-based probes in chemoproteomics. These probes can form stable amide bonds with nucleophilic amino acid residues (like lysine) on proteins. By using an NHS-ester linked to a reporter tag (e.g., an alkyne), researchers can map reactive "hotspots" across the entire proteome, identifying potential sites for drug targeting that might otherwise be overlooked nih.gov. This approach helps to expand the "druggable" proteome by uncovering novel binding sites on proteins implicated in disease nih.gov.

Investigations into Biosynthetic Pathways and Metabolic Engineering for Ester Production in Organisms

The production of esters like this compound in biological systems is a complex process involving the convergence of primary and specialized metabolic pathways. Research has increasingly focused on elucidating these pathways in various organisms, from fruits to microorganisms, and leveraging this knowledge for metabolic engineering to enhance or create novel ester production platforms.

Biosynthesis in Plants and Fruits:

In fruits, branched-chain esters, a class to which this compound belongs, are significant contributors to their characteristic aroma profiles. Their formation is intricately linked to the metabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine, and valine. The final step in ester biosynthesis is the condensation of an alcohol and an acyl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes.

Pioneering research in apples has challenged the long-held belief that these ester precursors are derived primarily from degradative processes. Studies using inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in BCAA synthesis, have demonstrated that the precursors for branched-chain esters are largely the product of de novo biosynthesis during fruit ripening. When AHAS is inhibited, the production of branched-chain esters decreases by over 90%, a process that can be reversed by feeding the fruit with the necessary precursor compounds. This indicates a highly regulated, anabolic process rather than simple catabolism of existing proteins or amino acids.

Further investigations have identified a "citramalate pathway" in ripening apples as a crucial route for the synthesis of isoleucine and its corresponding α-ketoacid precursors for both straight and branched-chain esters. This pathway, initiated by the enzyme citramalate (B1227619) synthase, bypasses traditional feedback inhibition mechanisms that would typically limit the high-level accumulation of isoleucine, thus ensuring a steady supply of precursors for the production of volatile esters that define the fruit's aroma.

Metabolic Engineering in Microorganisms:

Microorganisms, particularly yeast like Saccharomyces cerevisiae and bacteria such as Escherichia coli, have become promising "cell factories" for the production of fatty acid-derived molecules, including esters. Metabolic engineering provides a sustainable alternative to chemical synthesis for producing tailored esters. The general strategy involves engineering two key modules: an alcohol-producing module and a fatty acid synthetic module, with a wax ester synthase (WS) or an AAT enzyme catalyzing the final esterification step.

Several key strategies are employed to optimize ester production in these microbial hosts:

Enhancing Precursor Supply: A primary goal is to increase the intracellular pools of the necessary precursors: alcohols and acyl-CoAs. For fatty acid-derived esters, this involves boosting the supply of acetyl-CoA and malonyl-CoA. Overexpression of key enzymes like acetyl-CoA carboxylase (ACC1), which catalyzes the rate-limiting step in fatty acid biosynthesis, is a common approach.

Eliminating Competing Pathways: To direct the carbon flux towards ester production, competing metabolic pathways are often deleted or downregulated. This includes knocking out genes involved in the formation of storage lipids (triacylglycerols and steryl esters) and preventing the degradation of fatty acids through β-oxidation.

Enzyme Engineering and Expression: The choice and engineering of the final ester-forming enzyme are critical. In a study focused on producing butyl octanoate, a related medium-chain ester, an AAT from kiwi (Actinidia chinensis) was rationally engineered to improve its specificity for the octanoyl-CoA substrate. Combining these strategies—pathway elimination, precursor enhancement, and enzyme expression—can lead to significant improvements in ester titers. For instance, in S. cerevisiae, a combination of engineering efforts resulted in a 4.1-fold improvement in fatty acid ethyl ester production compared to simply expressing the wax ester synthase gene.

The table below summarizes key genes and strategies used in the metabolic engineering of yeast for ester production.

Engineering Strategy Target Gene(s)/Enzyme(s) Organism Objective Reference
Precursor Supply EnhancementACC1 (Acetyl-CoA Carboxylase)S. cerevisiaeIncrease malonyl-CoA pool for fatty acid synthesis.
Precursor Supply Enhancementacs (Acetyl-CoA Synthetase)S. cerevisiaeIncrease acetyl-CoA supply.
Competing Pathway Eliminationare1Δ, are2Δ, dga1Δ, lro1ΔS. cerevisiaeBlock storage lipid formation.
Competing Pathway Eliminationpox1Δ (Peroxisomal Acyl-CoA Oxidase)S. cerevisiaePrevent β-oxidation of fatty acids.
Esterificationws2 (Wax Ester Synthase)S. cerevisiaeCatalyze the final condensation of fatty acyl-CoA and alcohol.
EsterificationAAT (Alcohol Acyltransferase)E. coliCatalyze the condensation of octanoyl-CoA and butanol.

Chemical Characterization of Esters in Biological Matrices

The identification and quantification of volatile esters like this compound from complex biological sources, such as plant tissues or microbial cultures, require sophisticated analytical techniques. These compounds are often present in trace amounts, mixed with hundreds of other volatile organic compounds (VOCs), making their characterization a significant challenge.

The standard and most effective method for this purpose is the coupling of a sample preparation technique with gas chromatography-mass spectrometry (GC-MS).

Sample Preparation:

Headspace Solid-Phase Microextraction (HS-SPME) is a preferred technique for extracting volatile compounds from a biological matrix. It is a solvent-free, sensitive, and efficient method. In HS-SPME, a fused-silica fiber coated with a specific stationary phase is exposed to the headspace (the gas phase) above the sample. Volatile compounds, including esters, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently inserted directly into the hot inlet of a gas chromatograph, where the adsorbed analytes are desorbed for analysis.

Separation and Identification:

Gas Chromatography (GC): Once desorbed, the mixture of volatile compounds is separated based on their boiling points and affinity for the GC column's stationary phase. Different columns, typically a non-polar (like DB-5ms) and a polar one (like HP-INNOWax), can be used to achieve comprehensive separation and confirm identities. Each compound elutes from the column at a characteristic retention time.

Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into a unique pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" for the compound. By comparing the obtained mass spectrum with those in established spectral libraries (e.g., NIST, Wiley), the compound can be identified.

The table below outlines the typical workflow for the chemical characterization of esters in a biological sample.

Step Technique Purpose Typical Output Reference
1. ExtractionHeadspace Solid-Phase Microextraction (HS-SPME)Isolate volatile compounds from the sample matrix.Volatiles adsorbed onto a fiber.
2. SeparationGas Chromatography (GC)Separate the complex mixture of volatiles into individual components.A chromatogram showing peaks at specific retention times for each compound.
3. IdentificationMass Spectrometry (MS)Generate a unique mass spectrum for each separated compound for identification.A mass spectrum (fragmentation pattern) for each chromatographic peak.
4. ConfirmationLibrary Matching & Retention IndexCompare the experimental mass spectrum and retention index with library data and standards to confirm the compound's identity.Confirmed identification of the compound (e.g., this compound).

This combined analytical approach has been successfully used to identify a wide array of esters in various plants, including terpenoid esters in rose petals, diverse ester profiles in Dendrobium species, and the characteristic aroma compounds in numerous fruits. While direct characterization of this compound in a specific biological matrix is not extensively documented in the cited literature, these established methodologies are precisely the ones that would be employed for its discovery and characterization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethylpropyl octanoate in laboratory settings?

  • Methodological Answer : Microwave-assisted synthesis and direct heteroarylation protocols are effective for producing this compound derivatives. These methods reduce reaction times and improve yields compared to traditional thermal approaches. For example, microwave protocols have been optimized for bithiophene-phthalimide backbones with 1-ethylpropyl side chains, achieving high purity (>95%) as confirmed by NMR spectroscopy . Ensure inert conditions (e.g., nitrogen atmosphere) and precise temperature control to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with gas chromatography–mass spectrometry (GC-MS). For GC-MS analysis, derivatization using isobutyl esters improves sensitivity and specificity compared to methyl esters, as demonstrated in octanoate ester studies. Key mass fragments (e.g., m/z 127.1 for octanoate isobutyl ester) enhance detection accuracy in complex matrices .

Advanced Research Questions

Q. How does the 1-ethylpropyl side chain influence self-assembly and optical properties in π-conjugated systems?

  • Methodological Answer : Use single-crystal X-ray diffraction and variable-angle spectroscopic ellipsometry (VASE) to analyze molecular packing and thin-film behavior. The 1-ethylpropyl group induces unique crystalline arrangements due to its asymmetric branching, which reduces aggregation in solid states while enhancing charge mobility. Comparative studies with linear alkyl chains (e.g., hexyl or octyl) reveal distinct differences in absorption spectra (e.g., 10–15 nm redshift) and thermal stability (decomposition temperatures >250°C) .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound derivatives?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., heating rate 10°C/min, nitrogen flow). Discrepancies often arise from impurities or solvent residues; thus, rigorous purification (e.g., column chromatography) and solvent removal (vacuum drying) are critical. Statistical meta-analysis of published datasets, accounting for methodological variations, can identify systemic biases .

Q. Which enzymatic assays are suitable for studying this compound interactions in microbial systems?

  • Methodological Answer : Use acyl-CoA synthetase activity assays with E. coli FadD mutants. Octanoate derivatives exhibit higher solubility than longer-chain fatty acids, requiring optimized protocols to reduce background noise. AMP production assays coupled with Michaelis–Menten kinetics (using substrates like this compound) reveal enhanced catalytic efficiency (kcat/KM values) in engineered enzymes .

Analytical and Data-Driven Questions

Q. How can this compound be quantified in multicomponent mixtures (e.g., flavor or material extracts)?

  • Methodological Answer : Static headspace gas chromatography–ion mobility spectrometry (SH-GC-IMS) provides high sensitivity for volatile organic compounds (VOCs). For non-volatile derivatives, use isobutyl ester derivatization followed by GC-MS in selected ion monitoring (SIM) mode. This approach achieves a lower limit of quantification (LLOQ) of 0.43 μM, 20-fold more sensitive than methyl ester methods .

Q. What statistical frameworks are recommended for analyzing self-assembly data in this compound studies?

  • Methodological Answer : Apply principal component analysis (PCA) to spectroscopic or chromatographic datasets to identify key variables (e.g., ionic peaks in SH-GC-IMS). For thermal data, use nonlinear regression models to fit decomposition kinetics. Open-source tools like R or Python’s SciPy suite enable reproducible analysis, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Guidance for Reproducibility and Reporting

Q. How should raw data from this compound experiments be documented for reproducibility?

  • Methodological Answer : Include processed data (e.g., NMR spectra, chromatograms) in the main text and archive raw datasets (e.g., .fid files, mass spectra) in repositories like Zenodo or Figshare. Use standardized metadata templates (e.g., DOI, experimental conditions) to enhance discoverability. For large datasets (e.g., ellipsometry measurements), appendices or supplementary materials are appropriate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.